molecular formula C22H34O3 B12648613 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one CAS No. 77522-86-2

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one

Cat. No.: B12648613
CAS No.: 77522-86-2
M. Wt: 346.5 g/mol
InChI Key: QBNQGIWYOQJMHJ-YRCTWBNTSA-N
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Description

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one: is a steroidal compound with the molecular formula C22H34O3 . It is known for its unique structure, which includes two hydroxyl groups at the 3beta and 17alpha positions. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the steroidal ring structure.

    Purification: Isolation and purification of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield additional hydroxylated derivatives.

Scientific Research Applications

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3beta,17alpha-Dihydroxypregn-5-en-20-one
  • 3beta,16alpha-Dihydroxypregn-5-en-20-one
  • 3beta,21-Dihydroxypregn-5-en-20-one

Uniqueness

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one is unique due to its specific hydroxylation pattern and structural configuration

Properties

CAS No.

77522-86-2

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(1R,4aS,4bR,8S,10aR,10bS,12aS)-1,8-dihydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-chrysen-1-yl]ethanone

InChI

InChI=1S/C22H34O3/c1-14(23)22(25)10-4-5-19-17-7-6-15-13-16(24)8-11-20(15,2)18(17)9-12-21(19,22)3/h6,16-19,24-25H,4-5,7-13H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

QBNQGIWYOQJMHJ-YRCTWBNTSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1(CCCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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